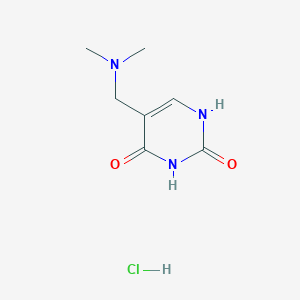
5-Dimethylaminomethyluracil Hydrochloride
Cat. No. B8708847
Key on ui cas rn:
72920-06-0
M. Wt: 205.64 g/mol
InChI Key: ANNAAHLLDGXLOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04568744
Procedure details


Uracil (56.05 g, 0.50 mol) was refluxed with dimethylamine hydrochloride (81.55 g, 1.0 mol) and 37% aqueous formaldehyde (61 mL, 1.0 mol) in water (100 mL) for two days. The solvent was evaporated and the product triturated with methanol. After filtration and drying, the title compound was isolated (80.6 g, 78.3%).



Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[CH:8]=[CH:7][C:5](=[O:6])[NH:4][C:2]1=[O:3].[ClH:9].[CH3:10][NH:11][CH3:12].[CH2:13]=O>O>[ClH:9].[CH3:10][N:11]([CH2:13][C:7]1[C:5](=[O:6])[NH:4][C:2](=[O:3])[NH:1][CH:8]=1)[CH3:12] |f:1.2,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
56.05 g
|
|
Type
|
reactant
|
|
Smiles
|
N1C(=O)NC(=O)C=C1
|
|
Name
|
|
|
Quantity
|
81.55 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CNC
|
|
Name
|
|
|
Quantity
|
61 mL
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product triturated with methanol
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
drying
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.CN(C)CC=1C(NC(NC1)=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

